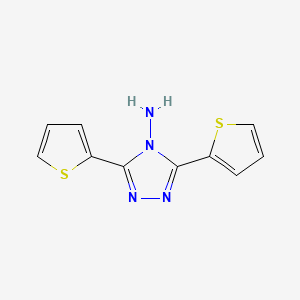

3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine

Description

3,5-Di(2-thienyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3- and 5-positions with thiophene rings. The thienyl groups confer unique electronic and steric properties, making the compound relevant in materials science and pharmacology. Its synthesis typically involves cyclization or substitution reactions, as seen in related triazole derivatives .

Properties

IUPAC Name |

3,5-dithiophen-2-yl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S2/c11-14-9(7-3-1-5-15-7)12-13-10(14)8-4-2-6-16-8/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJCHKDJMGRDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(N2N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with an appropriate nitrile to yield the triazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Reaction with Arylisothiocyanates

The primary amine group at the 4-position undergoes nucleophilic addition with arylisothiocyanates to form N,N'-disubstituted thiourea derivatives (e.g., 4a–e ). This reaction proceeds in N,N-dimethylformamide (DMF) at ambient temperature (25°C) over 24 hours, achieving yields of 85–90% .

Condensation with Aromatic Aldehydes

The amine group participates in condensation reactions with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form hemiaminal intermediates and Schiff bases . These reactions occur in acetonitrile (CH₃CN) at 50°C over 9 hours , with yields dependent on substituent electronic effects .

Reaction Outcomes

| Aldehyde Substituent | Hemiaminal Yield (%) | Schiff Base Yield (%) |

|---|---|---|

| Electron-withdrawing | 44–54 | 5–7 |

| Electron-donating | <44 | >7 |

Mechanistic Insights :

-

Hemiaminal stability correlates with intramolecular hydrogen bonding (O–H∙∙∙N) and π-π interactions between triazole rings .

-

Electron-withdrawing groups (e.g., NO₂) favor hemiaminal formation, while electron-donating groups (e.g., OCH₃) promote Schiff base generation .

Cyclization to Fused Heterocycles

Under alkaline conditions, the compound undergoes cyclization to form 1,2,4-triazolo[3,4-b] thiadiazoles or 1,3,4-oxadiazoles . For example, reaction with carbon disulfide in ethanolic KOH yields 5-(2-thienyl)-1,2,4-triazole-3-thiols , which further cyclize with hydrazine to form fused systems .

Cyclization Pathways

| Starting Material | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Thiophene-2-carbohydrazide | CS₂, KOH, ethanol | Triazole-thiol intermediates | 62–79 |

| Triazole-thiols | Hydrazine hydrate, reflux | 1,2,4-Triazolo[3,4-b]thiadiazoles | 70–85 |

Structural Confirmation :

-

¹H-NMR of triazolothiadiazoles shows characteristic NH peaks at δ 6.44 ppm and aromatic protons at δ 6.95–7.34 ppm .

Oxidation and Substitution Reactions

The thiophene substituents and triazole ring enable oxidation and substitution:

-

Oxidation : Thiophene sulfur atoms can oxidize to sulfoxides or sulfones using H₂O₂ or KMnO₄.

-

Substitution : Electrophilic aromatic substitution (e.g., halogenation) occurs at the thiophene 5-position due to electron-rich character.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of thienyl-substituted precursors with appropriate reagents to form the triazole ring. The characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activities

The biological activities of this compound are extensive and include:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. Compounds containing the triazole ring exhibit activity against various bacteria and fungi. For instance, 1,2,4-triazole derivatives have been shown to possess significant antibacterial and antifungal activities due to their ability to inhibit key enzymes in microbial metabolism .

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation. Studies have demonstrated that triazole derivatives can interact with DNA and proteins involved in cancer progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several notable studies have highlighted the applications of this compound:

Potential Applications

Given its diverse biological activities, this compound holds promise in several applications:

Pharmaceutical Development

The compound can be developed into new antimicrobial or anticancer drugs. Its structural features may enhance selectivity and efficacy against specific targets in pathogens or cancer cells.

Agricultural Uses

Due to its antifungal properties, it may find applications as a fungicide in agriculture to protect crops from fungal infections.

Material Science

Research into the physicochemical properties of triazole derivatives suggests potential applications in materials science for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Structural Properties

The triazol-4-amine scaffold is highly modular. Key analogs and their distinguishing features are summarized below:

Pharmacological and Functional Activities

- Antimicrobial Activity : Triazole derivatives with aromatic substituents (e.g., phenyl, thienyl) exhibit antimicrobial properties. Thienyl groups may enhance membrane penetration due to sulfur’s lipophilicity .

- Enzyme Inhibition : Brominated pyrimidinylthio analogs (e.g., 3,5-bis((5-bromo-6-methylpyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) show potent 15-lipoxygenase inhibition, suggesting the target compound’s thienyl groups could similarly modulate enzyme interactions .

- Material Science Applications : Pyridyl-substituted triazol-4-amines serve as ligands in metal-organic frameworks (MOFs), leveraging nitrogen’s coordination ability. Thienyl variants may offer redox-active sites for electrochemical applications .

Physicochemical Properties

- Solubility : Methyl and hydroxyl substituents improve aqueous solubility (e.g., 3,5-dimethyl analog: ~12 mg/mL in water), while aryl groups (phenyl, thienyl) reduce it due to hydrophobicity .

- Crystal Packing : Thienyl and phenyl derivatives exhibit twisted conformations (e.g., 19–21° dihedral angles between triazole and aryl rings), whereas hydroxyl-substituted analogs form extensive hydrogen-bonded networks .

- Thermal Stability : Methoxyphenyl derivatives display higher melting points (~250°C) compared to methyl analogs (~180°C), attributed to intermolecular interactions .

Key Research Findings

- Biological Relevance : Thienyl-substituted triazoles demonstrate superior antimicrobial activity compared to phenyl analogs, likely due to sulfur’s electronegativity and redox activity .

- Structural Flexibility : Pyridyl and hydroxyphenyl substituents enable diverse applications, from MOF construction to drug design, while methyl groups optimize pharmacokinetics .

Biological Activity

3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target pathways, and relevant case studies.

- Molecular Formula : C₈H₈N₄S₂

- Molecular Weight : 224.30 g/mol

- Melting Point : Not specified in the sources.

The biological activity of this compound is attributed to its structural features that facilitate interaction with various biological targets. Similar compounds in the triazole family have been shown to exhibit a range of mechanisms:

- Antioxidant Activity : The compound has demonstrated significant free radical scavenging capabilities. Studies indicate that it exhibits superior antioxidant activity compared to standard antioxidants like ascorbic acid, with lower IC50 values in DPPH assays, suggesting its potential as an effective antioxidant agent .

- Antimicrobial Properties : Research has shown that this compound is effective against a variety of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. It has been evaluated for its in vitro activities against these organisms .

- Anticancer Activity : Derivatives of this compound have been reported to inhibit cancer cell proliferation through various mechanisms. Notably, they have shown significant inhibitory effects on breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay .

Biological Activities Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Antioxidant Activity Study : A study evaluated the antioxidant properties of various triazole derivatives, including this compound. The results indicated that this compound had a strong capacity for scavenging free radicals, significantly outperforming traditional antioxidants like ascorbic acid in DPPH assays.

- Antimicrobial Efficacy : In vitro tests were conducted against several bacterial strains and Candida albicans. The compound showed promising results with minimum inhibitory concentrations (MIC) indicating effective antimicrobial action comparable to established antibiotics .

- Cytotoxicity Assessment : The cytotoxic effects were assessed using non-cancerous cell lines to evaluate safety profiles. The results indicated that while exhibiting anticancer properties, the compound maintained a relatively low cytotoxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.